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Introduction
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials

in excitable cells. Mutations in the genes encoding these channels, such as SCN5A, can lead

to a group of genetic disorders known as sodium channelopathies. These disorders, which

include Long QT Syndrome type 3 (LQT3), Brugada Syndrome, and other cardiac arrhythmias,

are often characterized by disruptions in the normal gating of the sodium channel, leading to

either a gain or loss of function. A key pathological feature in some sodium channelopathies,

particularly LQT3, is an increase in the late sodium current (INa-L), which can prolong the

cardiac action potential and increase the risk of life-threatening arrhythmias.

Recainam is a Class Ib antiarrhythmic agent, structurally analogous to mexiletine, that

functions as a voltage-gated sodium channel blocker. Its mechanism of action involves state-

and use-dependent blockade of sodium channels, showing a higher affinity for the open and

inactivated states of the channel. This property makes it a valuable tool for studying and

potentially treating sodium channelopathies where the channels exhibit abnormal gating and

prolonged depolarization. These application notes provide detailed protocols for utilizing

Recainam to investigate sodium channelopathies in vitro, with a focus on electrophysiological

studies.
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Mechanism of Action of Recainam
Recainam, similar to other Class Ib antiarrhythmics, exhibits a characteristic state- and use-

dependent block of voltage-gated sodium channels. This means its blocking efficacy is

dependent on the conformational state of the channel (resting, open, or inactivated) and the

frequency of channel activation.

State-Dependent Block: Recainam has a higher affinity for the open and inactivated states

of the sodium channel compared to the resting state. This preferential binding to channels

that are actively participating in the action potential allows for targeted modulation of

pathological channel activity while having a lesser effect on normally functioning channels at

resting membrane potentials.

Use-Dependent Block: The blocking effect of Recainam is more pronounced at higher

frequencies of stimulation. During rapid firing, as seen in tachyarrhythmias, sodium channels

spend more time in the open and inactivated states, providing more opportunities for

Recainam to bind and exert its blocking effect. This "use-dependency" is a hallmark of Class

Ib antiarrhythmic drugs.

Inhibition of Late Sodium Current: A critical aspect of Recainam's action, inferred from its

analogy to mexiletine, is the inhibition of the pathological late sodium current (INa-L)[1]. In

certain sodium channelopathies like LQT3, mutations cause an incomplete inactivation of the

sodium channel, leading to a persistent inward sodium current during the plateau phase of

the action potential. This late current contributes to the prolongation of the action potential

duration and can trigger early afterdepolarizations (EADs), leading to arrhythmias.

Recainam is expected to effectively suppress this late current, thereby correcting the

underlying electrophysiological abnormality.
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Mechanism of Recainam on sodium channels.
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Data Presentation: In Vitro Effects of Recainam and
its Analog, Mexiletine
The following tables summarize the quantitative data on the in vitro effects of Recainam and its

close structural analog, mexiletine, on sodium channel function. Due to the limited availability of

specific IC50 data for Recainam, data from mexiletine is included to provide a reasonable

estimation of Recainam's potency.

Table 1: Effect of Recainam on Vmax of Action Potential in Rabbit Ventricular Muscle[2]

Concentrati
on (M)

Pacing
Frequency
(Hz)

Effect on
Vmax

Rate
Constant
(per AP)

%
Reduction
at Steady
State

Recovery
Time
Constant
(s)

1 x 10-4 1.0

Use-

dependent

decrease

0.17 39.8% 17.2

3 x 10-5 - 3 x

10-4
0.1 - 3.0

Concentratio

n-dependent

decrease

- - -

Note: Vmax is the maximum upstroke velocity of the action potential, which is primarily

dependent on the peak sodium current.

Table 2: IC50 Values for Sodium Channel Blockade by Mexiletine (Recainam Analog)
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Parameter
Channel/Preparatio
n

IC50 (µM) Reference

Tonic Block (Peak

INa)
Frog Skeletal Muscle

43.9 ± 1 (R-

enantiomer)
[3]

hNav1.5 in HEK293

cells
67.2 [4]

hNav1.5 in HEK293

cells
47.0 ± 5.4 [5]

hNav1.5 P1090L

mutant
203

Use-Dependent Block

(Peak INa)
Not specified 23.6

Late INa Block
Rabbit Ventricular

Myocytes
17.6 ± 1.9

Experimental Protocols
In Vitro Model of Sodium Channelopathy: Human
Induced Pluripotent Stem Cell-Derived Cardiomyocytes
(hiPSC-CMs)
Patient-specific hiPSC-CMs carrying known sodium channelopathy mutations (e.g., SCN5A

mutations for LQT3) provide a highly relevant in vitro model system.

Protocol 1: Culture and Differentiation of hiPSC-CMs

This protocol is a general guideline and may need optimization based on the specific hiPSC

line and differentiation method used.

hiPSC Culture: Culture patient-derived hiPSCs on Matrigel-coated plates in mTeSR™1

medium.

Cardiac Differentiation:
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When hiPSCs reach 80-90% confluency, initiate cardiac differentiation using a monolayer-

based protocol.

Day 0: Replace mTeSR™1 with RPMI/B27 minus insulin medium containing a GSK3

inhibitor (e.g., CHIR99021).

Day 2: Replace with RPMI/B27 minus insulin containing a Wnt inhibitor (e.g., IWP2).

Day 4: Replace with RPMI/B27 minus insulin.

Day 7 and onwards: Spontaneous beating of cardiomyocytes should be observed.

Maintain the cells in RPMI/B27 with insulin.

Purification of Cardiomyocytes: To enrich the cardiomyocyte population, perform metabolic

selection by culturing the cells in glucose-depleted, lactate-supplemented medium for 2-4

days.

Plating for Electrophysiology: Dissociate the purified hiPSC-CMs into single cells and plate

them onto fibronectin-coated coverslips for patch-clamp experiments. Allow the cells to

recover and form a syncytium for at least 7-10 days before recording.
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hiPSC-CM Differentiation Workflow
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Workflow for hiPSC-CM differentiation.
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Electrophysiological Recording: Whole-Cell Patch-
Clamp
Protocol 2: Recording of Peak and Late Sodium Currents in hiPSC-CMs

This protocol is designed to measure both the peak and late sodium currents and to assess the

effects of Recainam.

Solutions:

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH

adjusted to 7.4 with NaOH).

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH

adjusted to 7.2 with CsOH). Cesium is used to block potassium channels, thereby isolating

the sodium currents.

Procedure:

Cell Preparation: Place a coverslip with hiPSC-CMs in the recording chamber on the stage of

an inverted microscope and perfuse with the external solution at room temperature or 37°C.

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with

the internal solution.

Giga-seal Formation: Approach a single, spontaneously beating or quiescent cardiomyocyte

with the patch pipette and form a high-resistance (GΩ) seal.

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip by applying

gentle suction to achieve the whole-cell configuration.

Voltage-Clamp Protocol for Peak INa:

Hold the cell at a holding potential of -120 mV to ensure all sodium channels are in the

resting state.
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Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV

increments) for a short duration (e.g., 50 ms) to elicit the peak inward sodium current.

Record the current-voltage (I-V) relationship.

Voltage-Clamp Protocol for Late INa:

Hold the cell at -100 mV.

Apply a long depolarizing pulse to -10 mV or -20 mV for 300-500 ms.

The late sodium current is measured as the average current during the last 100-200 ms of

the depolarizing pulse, after the initial peak current has inactivated.

Application of Recainam:

After obtaining stable baseline recordings of peak and late INa, perfuse the recording

chamber with the external solution containing various concentrations of Recainam.

Allow sufficient time for the drug to equilibrate (typically 3-5 minutes) before recording the

currents again at each concentration.

Construct dose-response curves to determine the IC50 for the block of both peak and late

sodium currents.
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Patch-Clamp Experimental Workflow
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Workflow for patch-clamp experiments.
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Protocol 3: Assessing Use-Dependent Block of Recainam

Procedure:

Establish a stable whole-cell recording as described in Protocol 2.

Hold the cell at a holding potential of -120 mV.

Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a low frequency (e.g., 0.1

Hz) to establish a baseline peak current.

Switch to a high-frequency stimulation protocol (e.g., 1 Hz, 5 Hz, or 10 Hz) and record the

progressive decrease in the peak sodium current amplitude with each pulse.

Perform this protocol in the absence and presence of different concentrations of Recainam.

Quantify the use-dependent block as the percentage of current reduction at the end of the

pulse train compared to the first pulse.

Protocol 4: Action Potential Recording in Current-Clamp Mode

Procedure:

Establish a stable whole-cell recording as described in Protocol 2, but use a physiological

internal solution containing potassium as the main cation (e.g., 140 mM KCl, 10 mM NaCl, 1

mM MgCl2, 10 mM HEPES, 5 mM EGTA, 4 mM Mg-ATP, pH 7.2 with KOH).

Switch the amplifier to current-clamp mode.

Record spontaneous action potentials or elicit action potentials by injecting brief depolarizing

current pulses.

Measure key action potential parameters, including action potential duration at 50% and 90%

repolarization (APD50 and APD90), resting membrane potential, and upstroke velocity.

Apply Recainam and observe its effects on these parameters. In hiPSC-CMs from LQT3

patients, Recainam is expected to shorten the prolonged APD.
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Conclusion
Recainam presents a valuable pharmacological tool for the in vitro investigation of sodium

channelopathies. Its state- and use-dependent mechanism of action, coupled with its expected

inhibitory effect on the pathological late sodium current, makes it particularly relevant for

studying gain-of-function mutations. The protocols outlined in these application notes, utilizing

patient-derived hiPSC-CMs and patch-clamp electrophysiology, provide a robust framework for

characterizing the effects of Recainam on mutant sodium channels and for evaluating its

potential as a therapeutic agent for sodium channel-related disorders. While direct quantitative

data for Recainam's effect on the late sodium current is currently limited, the data from its

close analog, mexiletine, strongly supports its utility in this area of research. Further studies are

warranted to fully elucidate the specific binding kinetics and inhibitory profile of Recainam on

various sodium channel isoforms and their pathogenic mutants.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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